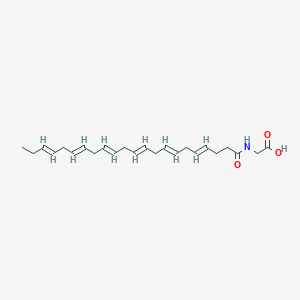

Docosahexaenoyl glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-[[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYWKSIFICEQGH-SFGLVEFQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Endogenous N-Acyl Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous N-acyl amino acids (NAAAs) represent a growing class of lipid signaling molecules with diverse physiological roles, from neuromodulation to energy homeostasis. Structurally, they consist of a fatty acid linked to an amino acid via an amide bond. Their discovery, closely tied to the exploration of the endocannabinoid system, has opened new avenues for therapeutic intervention in a range of diseases. This technical guide provides an in-depth overview of the core methodologies for the discovery and isolation of these important biomolecules, presents quantitative data on their distribution, and details their known signaling pathways.

I. Discovery and Biological Significance

The first identification of an N-acyl amino acid in mammals was that of N-arachidonoyl glycine.[1] This discovery paved the way for the identification of a large family of these lipids, including conjugates of various fatty acids with amino acids such as serine, taurine, and GABA.[2] NAAAs are now recognized as belonging to the expanded endocannabinoidome, a complex signaling system of lipids, their receptors, and metabolic enzymes.[2]

These molecules have been implicated in a variety of biological processes. For instance, N-acyl glycines are widely distributed in the central nervous system and other tissues, exhibiting a range of pharmacological properties.[2] N-acyl serines have shown neuroprotective activities, while N-oleoyl phenylalanine has been linked to the regulation of energy balance.[2] Furthermore, N-acyl taurines have been identified as activators of Transient Receptor Potential (TRP) channels, highlighting their role in sensory perception and cellular signaling.[3][4]

II. Experimental Protocols for Isolation and Analysis

The accurate identification and quantification of NAAAs from biological matrices are critical for understanding their physiological functions. The following sections detail the key experimental procedures.

A. Tissue Homogenization and Lipid Extraction

A robust extraction method is the foundation for reliable NAAA analysis. The Folch method and its variations are commonly employed for the extraction of lipids from brain and other tissues.[5][6] An alternative high-throughput method utilizing methyl-tert-butyl ether (MTBE) has also been developed, offering improved safety and efficiency.[7][8]

Protocol: Modified Folch Extraction for Brain Tissue [5][6]

-

Homogenization: Homogenize fresh or frozen brain tissue (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the tissue weight (e.g., 1 g in 20 mL of solvent).

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and centrifuge at low speed (e.g., 2000 rpm) to separate the mixture into two phases.

-

Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

-

Washing: The interface can be rinsed with a 1:1 methanol/water solution to maximize recovery.

-

Drying: The collected chloroform phase is dried under a stream of nitrogen or using a rotary evaporator. The dried lipid extract is then reconstituted in an appropriate solvent for analysis.

B. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of NAAAs. This technique combines the separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry.

LC-MS/MS Parameters for NAAA Analysis [9]

-

Chromatography: A Zorbax SB-CN column (2.1 x 100 mm, 3.5 µm) is often used.

-

Mobile Phase: A gradient elution is typically performed with:

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: 100% methanol.

-

-

Gradient Profile:

-

Initial: 45% B, hold for 0.5 min.

-

0.5-1 min: Increase to 70% B.

-

1-10 min: Linearly increase to 99% B, hold for 4 min.

-

14.5 min: Return to initial conditions for re-equilibration.

-

-

Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions are monitored for each NAAA and its corresponding internal standard.

III. Quantitative Data of Endogenous N-Acyl Amino Acids

The concentration of NAAAs varies significantly across different tissues, reflecting their diverse physiological roles. The following tables summarize the reported endogenous levels of various NAAAs in rodent tissues.

| N-Acyl Amino Acid | Tissue | Concentration (pmol/g wet tissue) | Reference |

| N-arachidonoyl glycine | Spinal Cord | ~140 | [1] |

| Small Intestine | ~140 | [1] | |

| Brain | ~80-100 | [1] | |

| Kidney | ~80-100 | [1] | |

| Skin | ~80-100 | [1] | |

| Heart | <5 | [1] | |

| N-palmitoyl glycine | Skin | Up to 10-fold higher than NA-Gly | [1] |

| Lung | Up to 10-fold higher than NA-Gly | [1] | |

| N-stearoyl glycine | Skin | Up to 10-fold higher than NA-Gly | [1] |

| Lung | Up to 10-fold higher than NA-Gly | [1] | |

| N-linoleoyl glycine | Skin | Up to 10-fold higher than NA-Gly | [1] |

| Lung | Up to 10-fold higher than NA-Gly | [1] | |

| N-docosahexaenoyl glycine | Skin | Up to 10-fold higher than NA-Gly | [1] |

| Lung | Up to 10-fold higher than NA-Gly | [1] |

Table 1: Endogenous Levels of N-Acyl Glycines in Rodent Tissues

| N-Acyl Amino Acid | Tissue | Concentration (pmol/g wet tissue) | Reference |

| N-palmitoyl serine | Rat Brain | 35-58 | [10] |

| N-stearoyl serine | Rat Brain | 35-58 | [10] |

| N-oleoyl serine | Rat Brain | 35-58 | [10] |

| Various N-acyl amino acids | Rat Brain | 0.2 - 69 | [10] |

Table 2: Endogenous Levels of Various N-Acyl Amino Acids in Rat Brain

| N-Acyl Taurine | Tissue | Concentration (pmol/g tissue) | Condition | Reference |

| C20:4 N-acyl taurine | Liver (FAAH-/- mice) | >2000 | FAAH knockout | [3] |

| C22:6 N-acyl taurine | Liver (FAAH-/- mice) | >2000 | FAAH knockout | [3] |

| C22:6 N-acyl taurine | Kidney (FAAH-/- mice) | ~5000 | FAAH knockout | [3][4] |

Table 3: Endogenous Levels of N-Acyl Taurines in FAAH Knockout Mice

IV. Signaling Pathways of N-Acyl Amino Acids

NAAAs exert their biological effects by interacting with a variety of cellular targets, including G-protein coupled receptors (GPCRs) and ion channels.

A. Biosynthesis and Degradation of N-Acyl Amino Acids

The metabolic pathways of NAAAs are crucial for regulating their signaling activity. Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of many NAAAs.[3][11]

Caption: General overview of NAAA biosynthesis and degradation pathways.

B. G-Protein Coupled Receptor (GPCR) Signaling

Several NAAAs have been identified as ligands for orphan GPCRs, linking them to intracellular signaling cascades.

-

GPR55: N-arachidonoyl glycine (NAGly) and N-acyl dopamines have been shown to activate GPR55.[12][13][14] Activation of GPR55 can lead to increases in intracellular calcium and the activation of the MAPK/ERK pathway.[14] In some cancer cells, GPR55 activation by N-acyl dopamines can induce apoptosis via overstimulation of neuronal nitric oxide synthase (nNOS).[12][13]

Caption: Signaling pathways activated by NAAA binding to GPR55.

-

GPR119: Oleoyl dopamine is an activator of GPR119, a Gs-coupled receptor.[1] GPR119 activation leads to increased intracellular cAMP levels, which in turn promotes insulin and GLP-1 secretion.[15][16]

Caption: GPR119 signaling cascade initiated by oleoyl dopamine.

C. Transient Receptor Potential (TRP) Channel Activation

N-acyl taurines (NATs) have been shown to activate members of the TRP family of ion channels, including TRPV1 and TRPV4.[3][4] This interaction suggests a role for NATs in sensory signaling and calcium homeostasis.

Caption: Activation of TRP channels by N-acyl taurines.

V. Conclusion

The field of N-acyl amino acids is rapidly evolving, with ongoing research continuing to uncover new members of this lipid family, their physiological functions, and their potential as therapeutic targets. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the exciting and promising area of NAAA biology. The continued application of advanced analytical techniques and pharmacological tools will undoubtedly lead to a deeper understanding of the endocannabinoidome and its role in health and disease.

References

- 1. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Item - An Improved High-Throughput Lipid Extraction Method for the Analysis of Human Brain Lipids - University of Wollongong - Figshare [ro.uow.edu.au]

- 9. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-based design of a FAAH variant that discriminates between the N-acyl ethanolamine and taurine families of signaling lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of N-Docosahexaenoyl Glycine in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-docosahexaenoyl glycine (DHA-glycine) is an endogenous lipid signaling molecule belonging to the N-acyl amide family. It is formed through the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) with the amino acid glycine. Found in the central nervous system, DHA-glycine is implicated in various physiological processes, including neuroinflammation and sensory signaling. An understanding of its biosynthesis is critical for elucidating its role in brain function and for the development of novel therapeutics targeting this pathway. This technical guide provides an in-depth overview of the current understanding of the biosynthesis of DHA-glycine in the brain, including the key enzymatic pathways, quantitative data, experimental methodologies, and associated signaling cascades.

Biosynthesis Pathways of N-Docosahexaenoyl Glycine

The biosynthesis of N-docosahexaenoyl glycine in the brain is understood to occur through two primary pathways:

-

Direct Conjugation of Docosahexaenoic Acid with Glycine: This pathway involves the enzymatic condensation of DHA with glycine. The initial and rate-limiting step is the activation of DHA to its coenzyme A thioester, docosahexaenoyl-CoA (DHA-CoA), by an acyl-CoA synthetase. Subsequently, a glycine N-acyltransferase (GLYAT) catalyzes the transfer of the docosahexaenoyl group from DHA-CoA to glycine, forming N-docosahexaenoyl glycine. Evidence suggests that a long-chain specific glycine N-acyltransferase, such as Glycine N-acyltransferase-like 3 (GLYATL3), is responsible for this conjugation. In vitro studies have also demonstrated that cytochrome c can catalyze the formation of N-acyl glycines from their corresponding acyl-CoAs and glycine.

-

Oxidative Metabolism of N-Docosahexaenoylethanolamine (Synaptamide): An alternative pathway involves the conversion of N-docosahexaenoylethanolamine (also known as synaptamide or DEA), a prominent N-acylethanolamine in the brain. This pathway proposes a two-step enzymatic oxidation process. First, an alcohol dehydrogenase oxidizes the ethanolamine moiety of synaptamide to form an intermediate aldehyde, N-docosahexaenoyl glycinaldehyde. This intermediate is then further oxidized by an aldehyde dehydrogenase to yield N-docosahexaenoyl glycine.

Quantitative Data

The following tables summarize the available quantitative data relevant to the biosynthesis of N-docosahexaenoyl glycine in the brain.

Table 1: Levels of N-Acyl Glycines in Rodent Brain Regions

| Brain Region | N-Acyl Glycine Species | Condition | Concentration (pmol/g tissue) |

| Striatum | N-Docosahexaenoyl Glycine | 3h post-carrageenan | Increased |

| Hippocampus | N-Docosahexaenoyl Glycine | 3h post-carrageenan | Increased |

| Cerebellum | N-Docosahexaenoyl Glycine | 3h post-carrageenan | Increased |

| Cortex | Medium and long-chain N-acyl glycines | Sleep | Higher during sleep |

*Absolute concentrations were not specified in the cited literature. The data reflects a significant increase compared to control conditions.

Table 2: Concentration of Glycine in Different Regions of the Rat Brain

| Brain Region | Glycine Concentration (µmol/g wet weight) |

| Cerebral Cortex | 1.24 - 1.77 |

| Frontal Cortex | 4.1 - 5.89 |

Note: Glycine is a precursor for the direct conjugation pathway of N-docosahexaenoyl glycine synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of N-docosahexaenoyl glycine biosynthesis.

Protocol 1: Quantification of N-Docosahexaenoyl Glycine in Brain Tissue by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of N-docosahexaenoyl glycine from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials:

-

Brain tissue sample

-

Internal standard (e.g., N-arachidonoyl glycine-d8)

-

Homogenizer

-

Solvents: Methanol, Acetonitrile, Water, Formic Acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a C18 column

2. Tissue Homogenization and Extraction:

-

Weigh a frozen brain tissue sample (e.g., 50 mg).

-

Add ice-cold methanol containing the internal standard.

-

Homogenize the tissue thoroughly.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant.

3. Solid Phase Extraction (for sample cleanup):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elute the N-acyl glycines with a high percentage of organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to a high percentage of mobile phase B to separate the analytes.

-

Flow rate: e.g., 0.3 mL/min.

-

Injection volume: e.g., 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization mode: Electrospray ionization (ESI) in negative or positive mode (optimization required).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for N-docosahexaenoyl glycine and the internal standard. The exact m/z values will depend on the ionization mode.

-

Protocol 2: In Vitro N-Acyl Glycine Synthesis Assay

This protocol describes a general method to measure the enzymatic synthesis of N-docosahexaenoyl glycine in brain homogenates or with purified enzymes.

1. Materials:

-

Brain tissue homogenate or purified enzyme (e.g., recombinant GLYATL3)

-

Substrates: Docosahexaenoyl-CoA and [¹³C₂]glycine (or radiolabeled glycine)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Quenching solution (e.g., ice-cold methanol)

-

LC-MS/MS system for product quantification

2. Enzyme Reaction:

-

Prepare a reaction mixture containing the reaction buffer, brain homogenate or purified enzyme.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrates (DHA-CoA and labeled glycine).

-

Incubate the reaction at 37°C for a specific time period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an excess of ice-cold quenching solution.

3. Product Quantification:

-

Process the quenched reaction mixture as described in Protocol 1 (extraction and cleanup).

-

Quantify the amount of labeled N-docosahexaenoyl glycine formed using LC-MS/MS.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Signaling Pathways and Visualizations

N-docosahexaenoyl glycine has been shown to exert its biological effects through the activation of specific signaling pathways. A key target identified is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and inflammation.

N-Docosahexaenoyl Glycine Signaling Pathway

The binding of N-docosahexaenoyl glycine to the TRPV1 receptor on neuronal cell membranes leads to the opening of the channel. This allows for the influx of calcium ions (Ca²⁺) into the cell, leading to an increase in intracellular calcium concentration. This elevation in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of calcium-dependent enzymes and modulation of neuronal excitability.

Caption: Signaling pathway of N-docosahexaenoyl glycine via TRPV1 receptor activation.

Biosynthesis Pathways of N-Docosahexaenoyl Glycine

The following diagrams illustrate the two primary biosynthetic routes for N-docosahexaenoyl glycine.

Direct Conjugation Pathway

An In-Depth Technical Guide to N-Docosahexaenoyl Glycine: Chemical Structure, Synthesis, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amino acid synthesized from the conjugation of docosahexaenoic acid (DHA), an essential omega-3 fatty acid, and the amino acid glycine. This lipoamino acid has emerged as a significant signaling molecule with potential therapeutic applications, particularly in the fields of neuroinflammation and pain modulation. This technical guide provides a comprehensive overview of the chemical structure, synthesis methodologies, and known biological signaling pathways of N-docosahexaenoyl glycine. All quantitative data are summarized for clarity, and detailed experimental protocols are provided. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language for enhanced comprehension.

Chemical Structure and Properties

N-docosahexaenoyl glycine is characterized by the covalent amide linkage between the carboxyl group of docosahexaenoic acid and the amino group of glycine.

Chemical Structure:

IUPAC Name: 2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]acetic acid[1]

Table 1: Physicochemical Properties of N-Docosahexaenoyl Glycine

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₅NO₃ | [1][2] |

| Molecular Weight | 385.5 g/mol | [1][2] |

| CAS Number | 132850-40-9 | [1][2] |

| Appearance | White solid | [3] |

| Solubility | Soluble in ethanol, DMF, and DMSO. Limited solubility in PBS (pH 7.2). | [2] |

| Purity (Commercially available) | ≥98% | [2] |

Synthesis of N-Docosahexaenoyl Glycine

The synthesis of N-docosahexaenoyl glycine, like other N-acyl amino acids, can be achieved through several chemical and enzymatic methods. The most common laboratory-scale approach involves the coupling of docosahexaenoic acid (DHA) with a glycine derivative.

General Chemical Synthesis Approach: Amide Coupling

The formation of the amide bond between DHA and glycine typically requires the activation of the carboxylic acid group of DHA.

Workflow for Chemical Synthesis of N-Docosahexaenoyl Glycine

Caption: General workflow for the chemical synthesis of N-docosahexaenoyl glycine.

Detailed Experimental Protocol (Exemplary)

Materials:

-

Docosahexaenoic acid (DHA)

-

Glycine methyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for hydrolysis

-

Methanol (MeOH) and Water for hydrolysis

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of Docosahexaenoic Acid:

-

Dissolve DHA (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.1 equivalents) portion-wise and stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

-

Monitor the formation of the NHS-ester by thin-layer chromatography (TLC).

-

-

Coupling with Glycine Methyl Ester:

-

In a separate flask, dissolve glycine methyl ester hydrochloride (1.2 equivalents) in DCM and add TEA or DIPEA (2.5 equivalents) to neutralize the hydrochloride and free the amine.

-

Add the glycine methyl ester solution to the activated DHA solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification of the Ester Intermediate:

-

Filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-docosahexaenoyl glycine methyl ester.

-

-

Hydrolysis of the Methyl Ester:

-

Dissolve the purified ester in a mixture of MeOH and water.

-

Add LiOH or NaOH (2-3 equivalents) and stir at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

-

Final Work-up and Purification:

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-docosahexaenoyl glycine.

-

Further purification can be achieved by recrystallization or a final chromatographic step if necessary.

-

Table 2: Expected Quantitative Data and Characterization

| Parameter | Expected Result | Analytical Method |

| Yield | 60-90% (overall) | Gravimetric analysis |

| Purity | >95% | HPLC, LC-MS |

| ¹H NMR | Peaks corresponding to the vinyl protons of DHA, the methylene protons of the acyl chain and glycine, and the amide proton. | NMR Spectroscopy |

| ¹³C NMR | Resonances for the carboxyl and amide carbonyls, sp² carbons of the double bonds, and sp³ carbons of the acyl chain and glycine. | NMR Spectroscopy |

| Mass Spectrum | A molecular ion peak corresponding to the exact mass of N-docosahexaenoyl glycine ([M-H]⁻ or [M+H]⁺). | Mass Spectrometry (ESI-MS) |

Biological Signaling Pathways

N-docosahexaenoyl glycine is a bioactive lipid that interacts with several receptor systems to modulate physiological responses, particularly in the context of inflammation and nociception.

Interaction with Transient Receptor Potential (TRP) Channels

N-docosahexaenoyl glycine has been identified as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.

TRPV1 Activation Pathway by N-Docosahexaenoyl Glycine

Caption: Proposed mechanism of TRPV1 channel activation by N-docosahexaenoyl glycine.

G-Protein Coupled Receptor (GPCR) Signaling

Emerging evidence suggests that N-docosahexaenoyl glycine and structurally related N-acyl amino acids are ligands for orphan G-protein coupled receptors, such as GPR18 and GPR55. These interactions are implicated in its anti-inflammatory and anti-nociceptive effects.[4]

GPR18 Signaling Pathway

Caption: Hypothetical GPR18 signaling cascade initiated by N-docosahexaenoyl glycine.

GPR55 Signaling Pathway

Caption: Postulated GPR55 signaling pathway activated by N-docosahexaenoyl glycine.

Conclusion

N-docosahexaenoyl glycine is a fascinating endogenous lipid with a well-defined chemical structure and diverse biological activities. While its biosynthesis occurs naturally, chemical synthesis provides a means to produce this compound for research and potential therapeutic development. The interaction of N-docosahexaenoyl glycine with key signaling proteins like TRPV1, GPR18, and GPR55 underscores its importance in cellular communication and its potential as a target for drug discovery in pain and inflammation. Further research is warranted to fully elucidate its physiological roles and therapeutic potential.

References

The Endogenous Landscape of Docosahexaenoyl Glycine: A Technical Guide to its Presence, Distribution, and Analysis in Mammalian Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amino acid, a class of signaling lipids structurally related to the well-characterized endocannabinoids. Formed by the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) with the amino acid glycine, DHA-Gly is part of a larger family of bioactive N-acyl glycines that are increasingly recognized for their diverse physiological roles. While research has extensively focused on other N-acyl amides, the specific distribution and functions of DHA-Gly are emerging areas of interest. This technical guide provides a comprehensive overview of the current knowledge on the endogenous presence and distribution of DHA-Gly in mammalian tissues, detailed experimental protocols for its analysis, and insights into its potential signaling pathways.

Endogenous Presence and Distribution of N-Acyl Glycines

N-acyl glycines are ubiquitously distributed throughout the central nervous system and other mammalian tissues, where they are involved in various physiological processes.[1][2] While comprehensive quantitative data for DHA-Gly across a wide range of tissues is still under investigation, studies on other N-acyl glycines provide a comparative framework for understanding its likely distribution. Qualitative reports suggest that N-docosahexaenoyl glycine is most abundant in the skin and/or lungs, with levels potentially up to 10-fold higher than that of N-arachidonoyl glycine (NA-Gly).[3]

The table below summarizes the available quantitative data for various N-acyl glycines in different rat tissues to provide a comparative context for the potential distribution of DHA-Gly.

| N-Acyl Glycine | Brain (pmol/g) | Spinal Cord (pmol/g) | Small Intestine (pmol/g) | Kidney (pmol/g) | Skin (pmol/g) | Heart (pmol/g) | Lung (pmol/g) |

| N-Arachidonoyl glycine (NA-Gly) | ~80-100 | ~140 | ~140 | ~80-100 | ~80-100 | <5 | Not Reported |

| N-Palmitoyl glycine (NP-Gly) | ~50 | High levels | Appreciable amounts | Not Reported | ~1600 | Not Reported | High levels |

| N-Stearoyl glycine | Not Reported | Not Reported | Not Reported | Not Reported | High levels | Not Reported | High levels |

| N-Linoleoyl glycine | Not Reported | Not Reported | Not Reported | Not Reported | High levels | Not Reported | High levels |

| N-Docosahexaenoyl glycine (DHA-Gly) | Present | Present | Not Reported | Not Reported | Most abundant | Not Reported | Most abundant |

Note: The data presented is compiled from multiple sources and represents approximate values. "Not Reported" indicates that data was not found in the reviewed literature. The levels for NP-Gly, N-Stearoyl glycine, N-Linoleoyl glycine, and DHA-Gly in skin and lung are described as being significantly higher than NA-Gly.[3]

Experimental Protocols

The analysis of DHA-Gly and other N-acyl glycines in biological matrices is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Tissue Extraction

A standard protocol for the extraction of N-acyl glycines from mammalian tissues involves the following steps:

-

Homogenization: Tissue samples are homogenized in a solvent mixture, typically chloroform:methanol (2:1, v/v), to disrupt cell membranes and solubilize lipids.

-

Phase Separation: An aqueous solution (e.g., water or a salt solution) is added to the homogenate to induce phase separation. The lower organic phase, containing the lipids, is collected.

-

Solid-Phase Extraction (SPE): The lipid extract is often further purified using SPE to remove interfering substances. A C18 silica-based sorbent is commonly used for this purpose.

-

Solvent Evaporation and Reconstitution: The purified lipid fraction is dried under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS/MS system, such as methanol or acetonitrile.

LC-MS/MS Quantification

-

Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column (e.g., C18) is typically used to separate the N-acyl glycines based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization, is employed.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for DHA-Gly and an internal standard are monitored.

-

Precursor Ion (Q1): The deprotonated molecule of DHA-Gly [M-H]⁻.

-

Product Ion (Q3): A characteristic fragment ion, often the deprotonated glycine moiety or a fragment from the docosahexaenoyl chain.

-

Data Analysis

The concentration of DHA-Gly in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed using known concentrations of a synthetic DHA-Gly standard.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in the study of DHA-Gly, the following diagrams have been generated using the DOT language.

Potential Signaling Pathways

The biological functions of N-acyl glycines are mediated through their interaction with various cellular targets.[4] While the specific signaling pathways of DHA-Gly are not yet fully elucidated, the actions of other N-acyl glycines, such as NA-Gly, provide a likely model. These compounds have been shown to modulate ion channels and interact with G protein-coupled receptors (GPCRs).

Conclusion

This compound is an endogenous lipid mediator with a widespread but varied distribution in mammalian tissues. While our understanding of its specific concentrations and functions is still evolving, the analytical methods for its detection and quantification are well-established. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers investigating the role of DHA-Gly in health and disease. Future lipidomics studies are needed to provide a more complete quantitative map of DHA-Gly distribution, which will be crucial for elucidating its physiological significance and its potential as a therapeutic target.

References

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Neuroinflammatory Action of Docosahexaenoyl Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The resolution of this inflammatory cascade presents a promising therapeutic avenue. Docosahexaenoyl glycine (DHA-Gly), a conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine, has emerged as a molecule of interest for its potential anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of the putative mechanisms of action of DHA-Gly, drawing upon current research on DHA, its derivatives, and glycine to elucidate its role in mitigating neuroinflammatory processes.

Core Mechanisms of Action

The anti-neuroinflammatory effects of this compound are likely multifaceted, involving the modulation of key signaling pathways within glial cells, the resident immune cells of the central nervous system. The proposed mechanisms center on the synergistic actions of its constituent parts: DHA and glycine.

Modulation of Pro-inflammatory Signaling Pathways

DHA-Gly is hypothesized to suppress neuroinflammation by inhibiting the canonical pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.

-

Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of the inflammatory response, promoting the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. Evidence suggests that DHA, the parent molecule of DHA-Gly, can inhibit NF-κB activation in astrocytes[1]. This is achieved by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκB, thereby blocking the nuclear translocation of the active p65 subunit[1]. It is proposed that DHA-Gly shares this mechanism, leading to a downstream reduction in the expression of pro-inflammatory mediators. The glycine moiety may also contribute to this effect, as glycine has been shown to suppress NF-κB p65 activation in microglia[2].

-

Suppression of AP-1 Activity: The AP-1 transcription factor, a dimer typically composed of proteins from the Jun and Fos families, also plays a crucial role in driving inflammatory gene expression. DHA has been shown to reduce the binding of c-Jun/c-Fos to their DNA response elements in astrocytes, thereby attenuating the inflammatory response[1]. DHA-Gly is expected to exhibit similar inhibitory effects on AP-1 activation.

Activation of Anti-inflammatory Receptors and Pathways

DHA-Gly may actively promote the resolution of inflammation through the activation of specific receptors and signaling cascades.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Activation: PPARs, particularly PPARα and PPARγ, are nuclear receptors that function as ligand-activated transcription factors with potent anti-inflammatory properties. DHA is a known agonist of PPARα and PPARγ[3][4][5][6][7]. Activation of PPARα in astrocytes has been shown to inhibit inflammation[6][7]. Similarly, PPARγ activation in microglia suppresses the expression of pro-inflammatory genes by antagonizing the activity of transcription factors like NF-κB[3][4]. It is highly probable that DHA-Gly also functions as a PPAR agonist, contributing to its anti-inflammatory profile.

-

G-Protein Coupled Receptor (GPR) Signaling: Recent findings suggest the involvement of specific G-protein coupled receptors in mediating the effects of DHA derivatives.

-

GPR110 (ADGRF1): The structurally similar N-docosahexaenoylethanolamine (synaptamide) has been identified as a ligand for the orphan receptor GPR110[8][9][10]. Activation of GPR110 by synaptamide leads to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA)-dependent signaling, which ultimately inhibits NF-κB activation and reduces pro-inflammatory cytokine production in microglia[8][9][10][11]. Given the structural similarities, it is plausible that DHA-Gly may also interact with GPR110 to exert its anti-inflammatory effects.

-

GPR55: A recent preprint study suggests that DHA-Gly acts as a selective inverse agonist of GPR55 in lipopolysaccharide-stimulated microglial cells[12]. Inverse agonism of GPR55 could represent another mechanism by which DHA-Gly mitigates neuroinflammation.

-

Modulation of Ion Channels

The same preprint study also indicates that DHA-Gly can potentiate the activity of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel[12]. The role of TRPV4 in neuroinflammation is complex, but its modulation by DHA-Gly could influence calcium signaling and downstream inflammatory responses in glial cells.

Biotransformation into Potent Metabolites

DHA-Gly may also serve as a precursor to even more potent anti-inflammatory molecules. It has been proposed that DHA-Gly can be metabolized by cytochrome P450 enzymes into epoxidized derivatives, which exhibit enhanced anti-inflammatory activity[12].

Quantitative Data on the Effects of DHA and its Derivatives

The following tables summarize quantitative data from studies on DHA and its derivatives, providing insights into the potential efficacy of DHA-Gly.

Table 1: Effect of DHA on Pro-inflammatory Cytokine Production in Astrocytes

| Treatment | Cytokine | Concentration | % Reduction (compared to IL-1β alone) | Reference |

| DHA | TNF-α | 10 µM | ~40% | [1] |

| DHA | TNF-α | 50 µM | ~75% | [1] |

| DHA | IL-6 | 10 µM | ~30% | [1] |

| DHA | IL-6 | 50 µM | ~60% | [1] |

Table 2: Effect of Synaptamide (DHEA) on LPS-Induced Pro-inflammatory Cytokine Production in Microglia

| Treatment | Cytokine | Concentration | % Reduction (compared to LPS alone) | Reference |

| Synaptamide | TNF-α | 1 µM | ~50% | [13] |

| Synaptamide | IL-1β | 1 µM | ~40% | [13] |

Experimental Protocols

Detailed methodologies are crucial for the investigation of DHA-Gly's mechanism of action. Below are outlines of key experimental protocols.

Cell Culture Models of Neuroinflammation

-

Primary Microglia and Astrocyte Cultures: Isolation and culture of primary glial cells from neonatal rodents provide a physiologically relevant in vitro system.

-

Glial Cell Lines: Immortalized cell lines such as BV-2 (microglia) and primary astrocyte cultures are commonly used for high-throughput screening and mechanistic studies.

-

Induction of Neuroinflammation: Lipopolysaccharide (LPS) is a widely used endotoxin to induce a robust inflammatory response in glial cells via Toll-like receptor 4 (TLR4) activation. Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) or Tumor Necrosis Factor-α (TNF-α) can also be used to stimulate inflammatory pathways.

Measurement of Inflammatory Mediators

-

Enzyme-Linked Immunosorbent Assay (ELISA): A standard method for quantifying the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or biological fluids.

-

Multiplex Immunoassays: Allow for the simultaneous measurement of multiple cytokines and chemokines from a single sample, providing a broader profile of the inflammatory response.

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of pro-inflammatory genes.

Analysis of Signaling Pathways

-

Western Blotting: A technique to detect and quantify the protein levels of key signaling molecules (e.g., phosphorylated and total forms of NF-κB p65, IκB, p38, JNK, ERK, and PPARs) in cell lysates.

-

Immunofluorescence Staining: Allows for the visualization of the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65, and the morphological changes in activated microglia and astrocytes. Markers such as Iba1 and CD68 are used for microglia, while GFAP is a common marker for reactive astrocytes.

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: Proposed signaling pathways of this compound in neuroinflammation.

Experimental Workflow

References

- 1. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DHA inhibited AGEs-induced retinal microglia activation via suppression of the PPARγ/NFκB pathway and reduction of signal transducers in the AGEs/RAGE axis recruitment into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wellnessresources.com [wellnessresources.com]

- 5. Polyunsaturated Fatty Acids from Astrocytes Activate PPARγ Signaling in Cancer Cells to Promote Brain Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. PPARα Inhibits Astrocyte Inflammation Activation by Restoring Autophagic Flux after Transient Brain Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GPR110 (ADGRF1) mediates anti-inflammatory effects of N-docosahexaenoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GPR110 (ADGRF1) mediates anti-inflammatory effects of N-docosahexaenoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of Microglia in Neurodegenerative Diseases: Beneficial Effects of Docosahexahenoic Acid (DHA) Supplied by Food or Combined with Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Anti-Inflammatory Activity of N-Docosahexaenoylethanolamine and N-Eicosapentaenoylethanolamine in a Mouse Model of Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Docosahexaenoyl glycine as a signaling molecule in cellular pathways.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse physiological roles. Formed by the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) with the amino acid glycine, DHA-Gly is implicated in a variety of cellular signaling pathways, exhibiting neuromodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of DHA-Gly as a signaling molecule, with a focus on its synthesis, molecular targets, and the cellular pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Synthesis of this compound

The synthesis of DHA-Gly can be achieved through chemical conjugation of docosahexaenoic acid and glycine. A detailed protocol for a laboratory-scale synthesis is provided below.

Experimental Protocol: Chemical Synthesis of this compound

Materials:

-

Docosahexaenoic acid (DHA)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxyphthalimide

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Hexane

-

Glycine methyl ester hydrochloride

-

Triethylamine (TEA)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Activation of Docosahexaenoic Acid:

-

To a solution of docosahexaenoic acid (1 equivalent) in dichloromethane (DCM), add EDC (2 equivalents), N-hydroxyphthalimide (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents).

-

Stir the mixture at room temperature, protected from light, for 3 hours.

-

Remove the solvent by rotary evaporation.

-

Add hexane to the residue and filter to remove the precipitated urea byproduct. Concentrate the filtrate under reduced pressure to obtain the activated DHA ester.

-

-

Coupling with Glycine Methyl Ester:

-

Dissolve the activated DHA ester in DCM.

-

In a separate flask, suspend glycine methyl ester hydrochloride (1.5 equivalents) in DCM and add triethylamine (2 equivalents) to neutralize the hydrochloride and liberate the free amine.

-

Add the glycine methyl ester solution to the activated DHA ester solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford N-docosahexaenoyl glycine methyl ester.

-

-

Hydrolysis to this compound:

-

Dissolve the purified methyl ester in methanol.

-

Add a 1 M aqueous solution of sodium hydroxide and stir at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound.

-

Cellular Signaling Pathways of this compound

DHA-Gly interacts with multiple cellular targets, including G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels, to exert its biological effects. The following sections detail the known signaling pathways modulated by DHA-Gly.

Interaction with G-Protein Coupled Receptors (GPCRs)

DHA-Gly has been shown to interact with GPR55 and is also hypothesized to interact with GPR18, similar to its structural analog N-arachidonoyl glycine (NA-Gly).

GPR55:

DHA-Gly acts as an inverse agonist at GPR55[1]. Inverse agonism at GPR55, a receptor implicated in inflammation and nociception, suggests a potential mechanism for the anti-inflammatory and analgesic effects of DHA-Gly.

GPR18:

While direct evidence for DHA-Gly interaction with GPR18 is still emerging, its analog, NA-Gly, has been reported to be an agonist for GPR18 with an EC50 of approximately 20 nM, although this finding is debated.[2] GPR18 activation is linked to cell migration.[3][4]

Signaling Pathway Diagram: DHA-Gly Interaction with GPCRs

Caption: Putative signaling pathways of this compound via GPCRs.

Interaction with Transient Receptor Potential (TRP) Channels

DHA-Gly has been identified as a modulator of TRPV1 and TRPV4 channels, which are involved in sensory perception, including pain and temperature sensation.

TRPV1 and TRPV4:

DHA-Gly is an activator of both TRPV1 and TRPV4 channels[1][5]. Activation of these non-selective cation channels leads to an influx of Ca²⁺, which can trigger various downstream cellular responses. The potentiation of TRPV4 by DHA-Gly is a notable finding, as this channel is involved in mechanosensation and inflammatory pain.

Signaling Pathway Diagram: DHA-Gly Interaction with TRP Channels

Caption: Modulation of TRP channels by this compound.

Metabolism by Fatty Acid Amide Hydrolase (FAAH)

DHA-Gly is a substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of N-acylethanolamines like anandamide. Inhibition of FAAH can potentiate the signaling of its substrates.

FAAH Inhibition:

DHA-Gly acts as an inhibitor of FAAH, with a reported IC50 of 35.35 ± 1.82 μM[1]. By inhibiting FAAH, DHA-Gly may not only prolong its own signaling but also enhance the effects of other FAAH substrates, contributing to its overall pharmacological profile.

Metabolic Pathway Diagram: FAAH-mediated metabolism of DHA-Gly

Caption: Inhibition of FAAH by this compound.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with its molecular targets. Further research is required to determine the binding affinities and potency of DHA-Gly at all its putative targets.

| Target | Interaction | Parameter | Value | Reference |

| FAAH | Inhibition | IC50 | 35.35 ± 1.82 μM | [1] |

| GPR55 | Inverse Agonism | - | Data not available | [1] |

| GPR18 | Agonism (putative) | EC50 | Data not available | - |

| TRPV1 | Activation | EC50 | Data not available | [5] |

| TRPV4 | Potentiation | EC50 | Data not available | [1] |

Experimental Protocols for Studying DHA-Gly Signaling

Bioluminescence Resonance Energy Transfer (BRET) Assay for GPCR Activity

Objective: To measure the interaction between a GPCR (e.g., GPR55 or GPR18) and its cognate G-protein or β-arrestin upon stimulation with DHA-Gly.

Principle: BRET is a proximity-based assay that measures the energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). When the two proteins are in close proximity (<10 nm), excitation of the donor by its substrate leads to non-radiative energy transfer to the acceptor, which then emits light at its characteristic wavelength.

Workflow Diagram: BRET Assay

Caption: Workflow for a BRET-based GPCR functional assay.

Calcium Mobilization Assay for TRP Channel Activity

Objective: To measure the influx of intracellular calcium following the activation of TRP channels (e.g., TRPV1, TRPV4) by DHA-Gly.

Principle: This assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits a significant increase in fluorescence intensity upon binding to free calcium. Cells expressing the TRP channel of interest are loaded with the dye, and the change in fluorescence is monitored upon addition of DHA-Gly.

Workflow Diagram: Calcium Mobilization Assay

Caption: Workflow for a calcium mobilization assay to measure TRP channel activation.

Conclusion

This compound is an emerging lipid signaling molecule with a complex pharmacological profile. Its interactions with GPCRs and TRP channels, coupled with its ability to inhibit FAAH, position it as a key player in modulating inflammatory and nociceptive pathways. The information and protocols provided in this technical guide offer a foundation for further investigation into the therapeutic potential of DHA-Gly. Future research should focus on elucidating the precise binding affinities and functional potencies of DHA-Gly at its various targets to fully understand its physiological and pathophysiological significance.

References

- 1. biorxiv.org [biorxiv.org]

- 2. guidetopharmacology.org [guidetopharmacology.org]

- 3. Anandamide and arachidonic acid use epoxyeicosatrienoic acids to activate TRPV4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Δ(9) -Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Endocannabinoid-like Functions of N-Acyl Glycines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl glycines (NAGlys) are a class of endogenous lipid signaling molecules that have garnered increasing interest for their structural similarity to endocannabinoids and their diverse physiological roles. While not typically binding to classical cannabinoid receptors, NAGlys exhibit a range of "endocannabinoid-like" functions, including the modulation of pain, inflammation, and neuronal signaling. This technical guide provides an in-depth exploration of the core aspects of N-acyl glycine biology, including their synthesis, degradation, and interaction with various protein targets. Detailed experimental protocols for the quantification and functional characterization of these lipids are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the current state of N-acyl glycine research.

Introduction

N-acyl glycines are a family of bioactive lipids composed of a fatty acid linked to a glycine molecule via an amide bond.[1] First identified in mammalian tissues, they are now recognized as important players in a variety of physiological processes.[2] Their structural resemblance to N-arachidonoylethanolamine (anandamide), a well-known endocannabinoid, has led to their classification as endocannabinoid-like molecules.[1] This guide will delve into the key aspects of NAGly research, providing a technical resource for professionals in the field.

Biosynthesis and Degradation of N-Acyl Glycines

The cellular levels of N-acyl glycines are tightly regulated through their biosynthesis and degradation pathways. Two primary pathways have been proposed for their synthesis: a glycine-dependent pathway and a glycine-independent pathway.[1] Degradation is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH).[3]

Biosynthetic Pathways

-

Glycine-Dependent Pathway: This pathway involves the direct conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by a glycine N-acyltransferase (GLYAT).[1][4]

-

Glycine-Independent Pathway: This pathway involves the oxidative metabolism of N-acyl ethanolamines (NAEs). The primary alcohol of the NAE is oxidized to an aldehyde and then to a carboxylic acid, forming the corresponding N-acyl glycine.[2]

Degradation Pathway

The primary enzyme responsible for the hydrolysis of N-acyl glycines is fatty acid amide hydrolase (FAAH).[3] FAAH catalyzes the cleavage of the amide bond, releasing the constituent fatty acid and glycine.[5] Some N-acyl glycines can act as inhibitors of FAAH, thereby indirectly modulating the levels of other FAAH substrates like anandamide.[3]

Physiological Functions and Molecular Targets

N-acyl glycines exert their biological effects by interacting with a variety of protein targets, leading to the modulation of several physiological processes.

Pain and Analgesia

Several N-acyl glycines, most notably N-arachidonoyl glycine (NA-Gly), have demonstrated analgesic properties in preclinical models of pain.[6] One of the key mechanisms underlying this effect is the inhibition of the glycine transporter 2 (GlyT2), which increases the synaptic concentration of the inhibitory neurotransmitter glycine.[6][7]

Inflammation

N-acyl glycines, such as N-linoleoyl glycine, have been shown to possess anti-inflammatory activity.[8] Their mechanisms of action in inflammation are still being elucidated but may involve interactions with G protein-coupled receptors like GPR18.

Molecular Targets

The diverse biological activities of N-acyl glycines stem from their interactions with multiple molecular targets. A summary of these interactions is presented in the table below.

Table 1: Molecular Targets of N-Acyl Glycines

| N-Acyl Glycine | Target | Interaction | Affinity/Potency | Reference(s) |

| N-Arachidonoyl Glycine (NA-Gly) | Glycine Transporter 2 (GlyT2) | Inhibition | IC50 ~9 µM | |

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | IC50 ~4.9 µM | [9] | |

| G Protein-Coupled Receptor 18 (GPR18) | Agonism (disputed) | High affinity | [10][11] | |

| G Protein-Coupled Receptor 55 (GPR55) | Agonism | - | [10] | |

| G Protein-Coupled Receptor 92 (GPR92) | Agonism | - | [10] | |

| N-Oleoyl Glycine (NO-Gly) | Glycine Transporter 2 (GlyT2) | Inhibition | IC50 ~0.5 µM | [6] |

| Peroxisome Proliferator-Activated Receptor α (PPAR-α) | Weak Agonism | - | [3] | |

| N-Palmitoyl Glycine (NP-Gly) | Transient Receptor Potential Cation Channel 5 (TRPC5) | Activation | - | |

| G Protein-Coupled Receptor 132 (G2A) | Activation | - | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Quantification of N-Acyl Glycines by LC-MS/MS

This protocol describes a general workflow for the extraction and quantification of N-acyl glycines from biological matrices.

Protocol:

-

Sample Preparation: Homogenize tissue samples in an appropriate buffer. For plasma or urine, proceed to the next step.

-

Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (2:1, v/v) to isolate the lipid fraction.

-

Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., anion exchange) to purify and concentrate the N-acyl glycines from the lipid extract.[13]

-

LC-MS/MS Analysis:

-

Chromatography: Separate the N-acyl glycines using a reverse-phase C18 column with a gradient elution of mobile phases, typically water with formic acid and acetonitrile with formic acid.[1]

-

Mass Spectrometry: Detect and quantify the N-acyl glycines using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.[1][14]

-

-

Data Analysis: Quantify the concentration of each N-acyl glycine by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a standard curve.[14]

Glycine Transporter 2 (GlyT2) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of N-acyl glycines on GlyT2 expressed in Xenopus laevis oocytes.[15]

Protocol:

-

Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding human GlyT2.

-

Electrophysiology:

-

Perform two-electrode voltage-clamp recordings from the oocytes.

-

Clamp the oocytes at a holding potential of -60 mV.

-

-

Assay Procedure:

-

Apply a solution containing a known concentration of glycine (e.g., 30 µM) to elicit an inward current mediated by GlyT2.

-

Co-apply the test N-acyl glycine at various concentrations with the glycine solution.

-

Measure the inhibition of the glycine-induced current by the N-acyl glycine.

-

-

Data Analysis: Construct concentration-response curves and calculate the IC50 value for each N-acyl glycine.[15]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol outlines a fluorescence-based method for screening FAAH inhibitors.[16]

Protocol:

-

Reagent Preparation:

-

Prepare a solution of recombinant human FAAH in assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

-

Prepare a solution of the fluorogenic FAAH substrate, AMC-arachidonoyl amide.

-

Dissolve the test N-acyl glycine in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a microplate, combine the FAAH enzyme solution with the test N-acyl glycine or vehicle control.

-

Initiate the reaction by adding the FAAH substrate.

-

Incubate the plate at 37°C.

-

-

Fluorescence Measurement: Monitor the increase in fluorescence resulting from the release of 7-amino-4-methylcoumarin (AMC) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis: Calculate the percent inhibition of FAAH activity by the N-acyl glycine compared to the vehicle control. Determine the IC50 value from a concentration-response curve.

Conclusion

N-acyl glycines represent a fascinating and expanding class of endocannabinoid-like lipid mediators with significant therapeutic potential. Their involvement in key physiological processes such as pain and inflammation makes them attractive targets for drug discovery and development. The methodologies and data presented in this technical guide provide a solid foundation for researchers to further explore the intricate biology of N-acyl glycines and unlock their full therapeutic promise. Further research is warranted to fully elucidate their signaling pathways, identify novel molecular targets, and translate the current preclinical findings into clinical applications.

References

- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | MDPI [mdpi.com]

- 3. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Novel Acyl-Glycine Inhibitors of GlyT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

The Cytochrome P450-Mediated Metabolism of Docosahexaenoyl Glycine: A Technical Guide for Researchers

An In-depth Examination of the Enzymatic Processing and Signaling Roles of a Key Endogenous Lipid Mediator

Introduction

Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amino acid, a class of signaling lipids structurally related to endocannabinoids. It is formed from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) with the amino acid glycine. Emerging research has highlighted the metabolism of such N-acyl amino acids by cytochrome P450 (CYP) enzymes as a critical pathway for generating novel, bioactive mediators. This technical guide provides a comprehensive overview of the role of CYP enzymes in the metabolism of DHA-Gly, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating lipid signaling and drug metabolism.

Cytochrome P450-Mediated Metabolism of this compound

The metabolism of polyunsaturated fatty acids and their derivatives by cytochrome P450 enzymes is a well-established pathway for the production of signaling molecules.[1] In the context of DHA-Gly, CYP enzymes, particularly those with epoxygenase activity, catalyze the formation of epoxide metabolites. This conversion is thought to occur in physiological and pathophysiological states, such as neuroinflammation.[2]

Key Metabolites

The primary products of CYP-mediated metabolism of DHA-Gly are epoxidized derivatives. Specifically, the epoxidation of the terminal double bond of the docosahexaenoic acid backbone results in the formation of 19,20-epoxydocosapentaenoyl-glycine (19,20-EDP-Gly).[2] Other potential metabolites include various regioisomers of epoxides and hydroxylated products, analogous to the metabolism of the parent fatty acid, DHA.[2]

Principal Cytochrome P450 Isoforms

While the complete profile of CYP isoforms involved in DHA-Gly metabolism is still under investigation, studies have implicated specific enzymes. Notably, CYP2J2 has been shown to mediate the formation of EDP-Glycine from DHA-Glycine.[2] Given that CYP2J2 is a predominant epoxygenase in cardiac tissues and metabolizes DHA with high efficiency, its role in DHA-Gly metabolism is of significant interest.[3] Other CYP isoforms known to metabolize DHA, such as members of the CYP2C and CYP4F families, may also contribute to the metabolism of DHA-Gly.[4]

Quantitative Data on DHA-Gly Metabolism

A critical aspect of understanding the role of CYP enzymes in DHA-Gly metabolism is the characterization of the kinetic parameters of these reactions. However, to date, specific Michaelis-Menten constants (Km and Vmax) for the metabolism of this compound by individual CYP isoforms have not been extensively reported in the literature. The following table summarizes the known information regarding the key enzyme and the resulting metabolite. Further research is required to populate a comprehensive quantitative dataset.

| Substrate | Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |

| This compound | CYP2J2 | 19,20-Epoxydocosapentaenoyl-glycine | N/A | N/A | [2] |

N/A: Data not available in the reviewed literature.

Signaling Pathways of DHA-Gly and its Metabolites

DHA-Gly and its CYP-derived metabolites are bioactive molecules that interact with specific cellular receptors to elicit downstream signaling cascades. The primary targets identified for these lipid mediators include G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels.

GPR55 Activation

The orphan G-protein coupled receptor 55 (GPR55) has been identified as a receptor for various N-acyl amino acids.[5] The epoxide metabolite of DHA-Gly, 19,20-EDP-Gly, is hypothesized to act as an agonist at this receptor. Activation of GPR55 is known to couple to Gαq and Gα12/13 proteins, leading to downstream signaling events.

TRPV4 Activation

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel that can be activated by a variety of stimuli, including lipid metabolites.[6] Epoxide metabolites of polyunsaturated fatty acids are known to modulate TRPV4 activity. The interaction of 19,20-EDP-Gly with TRPV4 could lead to calcium influx and subsequent cellular responses.

Experimental Protocols

The study of DHA-Gly metabolism by CYP enzymes involves a series of well-defined in vitro experiments. The following protocols provide a general framework for investigating these interactions.

In Vitro Metabolism Assay using Recombinant CYP Enzymes

This protocol is designed to determine the specific CYP isoforms responsible for the metabolism of DHA-Gly and to calculate kinetic parameters.

-

This compound (DHA-Gly)

-

Recombinant human CYP enzymes (e.g., CYP2J2, CYP2C8, CYP2C9, etc.) co-expressed with cytochrome P450 reductase

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) and Formic Acid (FA) for reaction quenching and sample preparation

-

LC-MS/MS system for metabolite analysis

-

Incubation Setup: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, the recombinant CYP enzyme, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add DHA-Gly at various concentrations to the incubation mixtures to initiate the metabolic reaction.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to identify and quantify the formation of 19,20-EDP-Gly and other potential metabolites.

-

Data Analysis: Determine the rate of metabolite formation at each substrate concentration. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Metabolism Assay using Human Liver Microsomes (HLM)

This protocol assesses the metabolism of DHA-Gly in a more physiologically relevant system that contains a mixture of CYP enzymes.

-

This compound (DHA-Gly)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) and Formic Acid (FA)

-

LC-MS/MS system

The procedure is similar to the recombinant CYP enzyme assay, with the substitution of recombinant enzymes with HLM. This assay helps to understand the overall metabolic stability of DHA-Gly in the liver and can be used in conjunction with specific CYP inhibitors to identify the contribution of different CYP families to its metabolism.

Metabolite Identification using High-Resolution Mass Spectrometry

This protocol focuses on the structural elucidation of novel metabolites of DHA-Gly.

-

Incubation samples from the in vitro metabolism assays

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system

-

Sample Analysis: Analyze the extracted samples from the metabolism assays using a high-resolution mass spectrometer.

-

Data Acquisition: Acquire full scan MS and data-dependent MS/MS data.

-

Metabolite Profiling: Compare the chromatograms of the test samples with control samples (without substrate or without NADPH) to identify potential metabolites.

-

Structural Elucidation: Analyze the accurate mass and fragmentation patterns (MS/MS spectra) of the potential metabolites to propose their structures. For example, the addition of 16 Da to the parent mass of DHA-Gly would suggest the formation of an epoxide or hydroxylated metabolite.

Conclusion

The cytochrome P450-mediated metabolism of this compound represents a significant pathway for the generation of novel bioactive lipid mediators. The primary metabolite, 19,20-EDP-Gly, is emerging as a signaling molecule that may exert its effects through receptors such as GPR55 and TRPV4. While the involvement of CYP2J2 in this metabolic conversion has been identified, a comprehensive quantitative understanding of the kinetics and the full spectrum of responsible CYP isoforms remains an area for future research. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the metabolism and biological functions of DHA-Gly and its derivatives, which may hold therapeutic potential in various physiological and disease contexts.

References

- 1. Role of cytochrome P450 enzymes in the bioactivation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico Modeling of Docosahexaenoyl Glycine Receptor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract